molecular formula C16H16N2O3S B3998806 1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole

1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole

Cat. No.: B3998806
M. Wt: 316.4 g/mol
InChI Key: HONWWTODUMBANB-UHFFFAOYSA-N
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Description

1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features a pyrazole ring substituted with a 4-methoxynaphthylsulfonyl group and two methyl groups at the 3 and 5 positions. Its distinct chemical structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxynaphthalene and 3,5-dimethylpyrazole.

    Sulfonylation: The 4-methoxynaphthalene undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling Reaction: The sulfonylated intermediate is then coupled with 3,5-dimethylpyrazole under appropriate reaction conditions, such as the presence of a base and a suitable solvent, to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole can be compared with other similar compounds, such as:

    1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine: This compound has a similar sulfonyl group but differs in the core structure, which is a piperazine ring instead of a pyrazole ring.

    1-[(4-Methoxynaphthyl)sulfonyl]-1H-benzotriazole: This compound features a benzotriazole ring, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-10-12(2)18(17-11)22(19,20)16-9-8-15(21-3)13-6-4-5-7-14(13)16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONWWTODUMBANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole
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1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole
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1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole
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1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole
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1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpyrazole

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